6-(4-Chlorophenoxy) Hexylchloride

説明

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions where specific functional groups are introduced or modified to achieve the desired chemical structure. For instance, compounds similar to “6-(4-Chlorophenoxy) Hexylchloride” have been synthesized through processes involving halogenation, etherification, and cyclization reactions. These methods aim to introduce the chlorophenoxy moiety and the hexyl chloride part into the molecule, requiring precise control over reaction conditions and the use of specific reagents (Reddy et al., 1996).

Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenoxy) Hexylchloride” and similar compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These analyses provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For example, compounds with chlorophenoxy groups have been analyzed to determine their crystal structure and molecular conformations, revealing how these structural features influence their physical and chemical properties (Loginov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of “6-(4-Chlorophenoxy) Hexylchloride” involves its interactions with various reagents and conditions, leading to a variety of possible reactions such as substitution, elimination, and oxidation. The presence of the chlorophenoxy and hexylchloride functional groups plays a significant role in determining its reactivity patterns. Studies on similar molecules have explored their reactions under different conditions, providing insights into their chemical behavior and potential transformations (Khachatryan et al., 2003).

Physical Properties Analysis

The physical properties of “6-(4-Chlorophenoxy) Hexylchloride” include its melting point, boiling point, solubility, and vapor pressure. These properties are crucial for understanding the compound's behavior in different environments and applications. Experimental and theoretical studies on similar compounds provide data on their physical characteristics, which can be correlated with their molecular structure (Lin et al., 2011).

科学的研究の応用

Analytical Methods for Antioxidant Activity

Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, are crucial in assessing the effectiveness of compounds, including chlorophenoxy derivatives, in scavenging free radicals. These methods are based on the transfer of a hydrogen atom or an electron and are essential for evaluating the potential health benefits and applications of various substances, including chlorophenoxy compounds in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Environmental Impact of Chlorophenols

Chlorophenols, including those related to 6-(4-Chlorophenoxy) Hexylchloride, have been identified as precursors to dioxins in municipal solid waste incineration, highlighting the environmental and health risks associated with these compounds. Their formation and correlation with other pollutants underscore the need for effective waste management and pollution control strategies (Peng et al., 2016).

Biodegradation of Chlorophenoxys

Research into the biodegradation pathways of chlorophenoxy compounds, such as pentachlorophenol, has revealed the presence of bacteria capable of degrading these pollutants. Understanding these pathways is crucial for developing bioremediation strategies to mitigate environmental contamination (Crawford, Jung, & Strap, 2007).

Toxicity and Mechanisms of Action

The toxicity of chlorophenols and their mechanisms of action, particularly in aquatic organisms, are of significant concern. Studies have shown that chlorophenols can cause oxidative stress, immune system alterations, and endocrine disruption, underlining the importance of understanding these compounds' effects to safeguard environmental and public health (Ge et al., 2017).

Safety And Hazards

“6-(4-Chlorophenoxy) Hexylchloride” is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It causes damage to organs (Lungs) through prolonged or repeated exposure. It is very toxic to aquatic life5.

将来の方向性

While I couldn’t find specific future directions for “6-(4-Chlorophenoxy) Hexylchloride”, it is currently being used for proteomics research1, which suggests it may have potential applications in the field of biomedical research.

Please note that this information is based on the available resources and there might be more recent studies or data related to “6-(4-Chlorophenoxy) Hexylchloride”.

特性

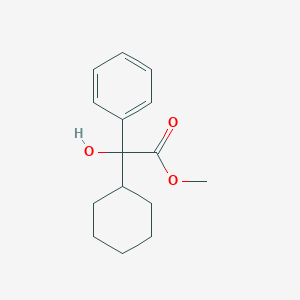

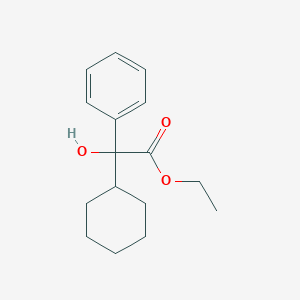

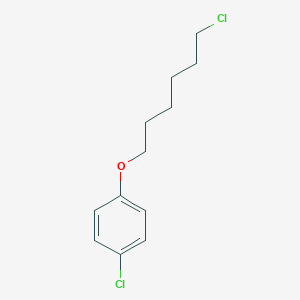

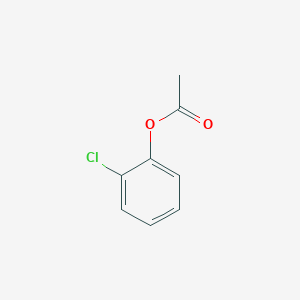

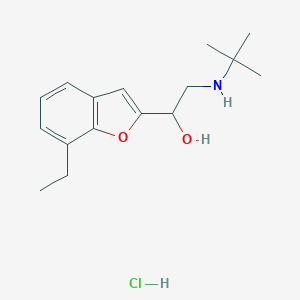

IUPAC Name |

1-chloro-4-(6-chlorohexoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKFDHMRBNFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400846 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenoxy) Hexylchloride | |

CAS RN |

467235-25-2 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

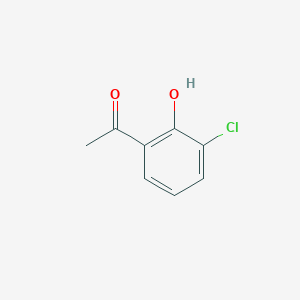

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)